molecular formula C19H38O B3029688 9-Nonadecanone CAS No. 75030-48-7

9-Nonadecanone

Cat. No. B3029688
CAS RN: 75030-48-7
M. Wt: 282.5 g/mol
InChI Key: GDEBLWVCYHWUDN-UHFFFAOYSA-N
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Description

9-Nonadecanone is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various bicyclic and heterocyclic compounds that are structurally complex and related to the field of organic chemistry. For instance, the synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes is reported, which involves a gold-catalyzed reaction and indicates the potential for creating strained oxacycles . Other papers describe the synthesis of compounds with similar bicyclic structures, such as 9-oxabicyclo[3.3.1]nona-2,6-diene , and the study of their electronic structures . These studies contribute to the broader understanding of the synthesis and properties of complex organic molecules, which could be relevant to the study of 9-Nonadecanone.

Synthesis Analysis

The synthesis of various bicyclic compounds is a common theme in the provided papers. For example, the gold-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes demonstrates the feasibility of creating complex structures through formal [4 + 2] cycloaddition reactions . Another paper discusses the synthesis of a quinodimethane-embedded acene analogue, which involves multiple oxidation states and the formation of a triplet diradical . Additionally, the synthesis of 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes is achieved by reacting methyl dihalophosphane with a dione . These studies showcase the diverse synthetic strategies employed to create complex organic molecules.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various analytical techniques. X-ray crystallographic analysis is used to confirm the quinoidal structure of a sulfur-containing acene analogue , while the structures of 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes are established by X-ray diffraction . The electronic structures of these compounds are further examined using spectroscopic methods, such as UV photoelectron spectroscopy, to understand the nature of their bonding and interactions .

Chemical Reactions Analysis

The papers describe a range of chemical reactions, including the photodimerization of 9-oxabicyclo[4.2.1]nona-2,4,7-triene and the photorearrangement of 9-thiabicyclo[3,3,1]nona-3,7-diene-2,6-dione . These reactions are studied to understand the behavior of the compounds under various conditions and to explore their potential applications. The reaction of 9-borabicyclo[3.3.1]nonane with alkyn-1-yltin compounds is also investigated, revealing insights into the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized through a combination of experimental and theoretical methods. For instance, the multiple oxidation states and radical character of the synthesized acene analogue are explored through experiments and theoretical calculations . The photophysical properties of compounds are studied using UV and photoelectron spectroscopy, providing information on intramolecular interactions and ground state properties . These analyses contribute to a deeper understanding of the properties that govern the behavior of complex organic molecules.

Scientific Research Applications

Nanoparticle Synthesis

9-Borabicyclo [3.3.1] nonane (9-BBN) is utilized as a reducing agent in the synthesis of various nanoparticles, including gold, silver, palladium, and platinum, with applications in material science and nanotechnology. This synthesis method enables the production of nanoparticles with average diameters of <5.0 nm, a significant contribution to nanoscale research (Sardar & Shumaker-Parry, 2009).

Biotransformation in Chemical Synthesis

9-Nonadecanone derivatives, such as 9-hydroxynonanoic acid and 1,9-nonanedioic acid, are produced via a chemoenzymatic process from oleic acid. This process involves biotransformation and chemical hydrolysis, demonstrating the potential of 9-Nonadecanone derivatives in organic synthesis and industrial applications (Koppireddi et al., 2016).

Biolubricant Basestocks

Modifications in the synthesis of oleic acid-based triester derivatives, which include derivatives of 9-Nonadecanone, are investigated for their potential in creating biolubricants. These studies focus on improving the low-temperature performance and oxidation stability of the synthesized esters, showcasing the applicability of 9-Nonadecanone derivatives in environmentally friendly lubricants (Salih, Salimon, & Yousif, 2012).

Safety and Hazards

Sigma-Aldrich provides 9-Nonadecanone to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of 9-Nonadecanone are not specified in the search results. Its use would depend on the specific research or industrial needs .

Mechanism of Action

properties

IUPAC Name

nonadecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBLWVCYHWUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Nonadecanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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